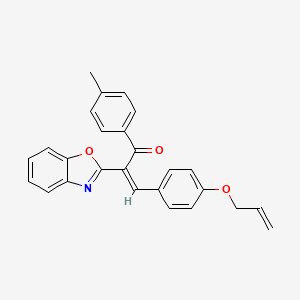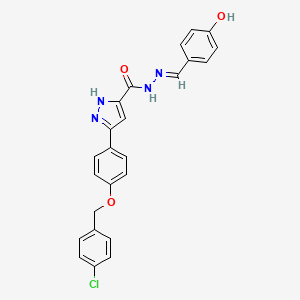![molecular formula C18H14ClF3N2O2 B11981086 (2E)-1-(4-chlorophenyl)-2-[2-(3,4-dimethylphenyl)hydrazinylidene]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B11981086.png)
(2E)-1-(4-chlorophenyl)-2-[2-(3,4-dimethylphenyl)hydrazinylidene]-4,4,4-trifluorobutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(3,4-dimethylphenyl)hydrazone] is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(3,4-dimethylphenyl)hydrazone] typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic anhydride to form an intermediate, which is then reacted with 3,4-dimethylphenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity suitable for industrial applications.
化学反応の分析
Types of Reactions
(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(3,4-dimethylphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild conditions, with temperatures ranging from 0°C to 50°C, and in solvents such as ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties that can be further explored for specific applications.
科学的研究の応用
(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(3,4-dimethylphenyl)hydrazone] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(3,4-dimethylphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(3,4-dimethylphenyl)hydrazone] is unique due to its trifluoromethyl group and hydrazone linkage, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H14ClF3N2O2 |
|---|---|
分子量 |
382.8 g/mol |
IUPAC名 |
(Z)-4-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one |
InChI |
InChI=1S/C18H14ClF3N2O2/c1-10-3-8-14(9-11(10)2)23-24-15(17(26)18(20,21)22)16(25)12-4-6-13(19)7-5-12/h3-9,25H,1-2H3/b16-15-,24-23? |
InChIキー |
DCCKFGVVTLEWFA-ZEYPAWMSSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N=N/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C(F)(F)F)C |
正規SMILES |
CC1=C(C=C(C=C1)N=NC(=C(C2=CC=C(C=C2)Cl)O)C(=O)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-1H-benzimidazole-5-carbohydrazide](/img/structure/B11981004.png)
![ethyl 2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11981012.png)

![9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11981036.png)

![Isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981045.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981054.png)
![N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11981059.png)

![2-(2-chlorophenoxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981068.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981071.png)
![(3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11981072.png)

